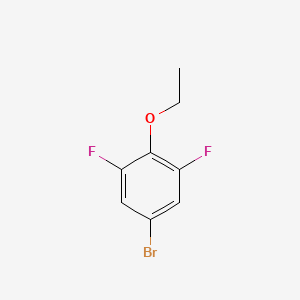

5-Bromo-2-ethoxy-1,3-difluorobenzene

Description

Overview of 5-Bromo-2-ethoxy-1,3-difluorobenzene within Halogenated Aromatics

This compound is a polysubstituted aromatic compound belonging to the extensive class of halogenated hydrocarbons. These compounds are characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. The presence of bromine and fluorine atoms, along with an ethoxy group, on the benzene ring of this compound imparts a unique combination of reactivity and physical properties.

The carbon-bromine bond in this compound is a key functional group that allows for a variety of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis. The fluorine atoms and the ethoxy group also influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the resulting molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 115467-04-4 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Generally soluble in organic solvents |

Note: Some physical properties may vary depending on the purity and experimental conditions.

Importance in Contemporary Organic Chemistry Research

The significance of this compound in modern organic chemistry research lies primarily in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The strategic placement of the bromo, ethoxy, and difluoro substituents on the benzene ring allows for selective chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

Detailed research findings, particularly within the patent literature for agrochemicals and pharmaceuticals, highlight the utility of structurally similar fluorinated and brominated benzene derivatives. These compounds are frequently employed in the construction of novel active ingredients. The carbon-bromine bond in this compound is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, catalyzed by a palladium complex. It is a widely used method for the formation of biaryl structures, which are common motifs in pharmaceuticals.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also typically catalyzed by palladium and copper complexes. It is instrumental in the synthesis of aryl alkynes, which are precursors to many complex organic molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. This is a crucial transformation in the synthesis of many nitrogen-containing pharmaceuticals and other functional materials.

The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final products, a desirable feature in drug design. Similarly, in the agrochemical sector, the incorporation of fluorine atoms can lead to increased efficacy and selectivity of herbicides, insecticides, and fungicides.

Review of Related Aryl Halides with Difluoro- and Ethoxy Functionalities

A number of other aryl halides share structural similarities with this compound, possessing both difluoro and alkoxy functionalities. A comparative review of these compounds helps to understand the broader context of their applications in organic synthesis.

One closely related compound is 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene . This molecule features a difluoroethoxy group instead of an ethoxy group. The additional fluorine atoms on the ethoxy chain can further modify the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of bioactive compounds. This compound is also recognized as a valuable intermediate in cross-coupling reactions.

Another related structure is 5-bromo-1,3-dichloro-2-fluoro-benzene . While it lacks an ethoxy group, it possesses a similar halogen substitution pattern on the benzene ring. This compound is a key intermediate in the preparation of various agrochemical and pharmaceutical products. google.com Its synthesis is often achieved through diazotization and reduction of a corresponding aniline (B41778) derivative. google.com

The broader class of brominated and fluorinated benzene derivatives are extensively used as starting materials in various synthetic routes. For example, 1-bromo-2,3-difluorobenzene is used in the synthesis of pharmaceutical intermediates. The reactivity of these compounds is dictated by the nature and position of the halogen substituents on the aromatic ring.

Table 2: Comparison of Related Aryl Halides

| Compound Name | Key Structural Features | Common Applications |

| This compound | Bromo, ethoxy, and two fluoro groups | Intermediate in organic synthesis |

| 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene | Bromo, difluoroethoxy, and two fluoro groups | Building block for complex fluorinated aromatics, used in cross-coupling reactions. |

| 5-bromo-1,3-dichloro-2-fluoro-benzene | Bromo, two chloro, and one fluoro group | Important intermediate for agrochemicals and pharmaceuticals. google.com |

| 1-bromo-2,3-difluorobenzene | Bromo and two fluoro groups | Synthesis of pharmaceutical intermediates |

The study of these and other related aryl halides provides valuable insights into the structure-activity relationships of halogenated aromatic compounds and continues to drive innovation in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUBLGNFIPJKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethoxy 1,3 Difluorobenzene

Established Synthetic Routes

The synthesis of 5-Bromo-2-ethoxy-1,3-difluorobenzene can be approached through several established pathways, primarily involving the sequential introduction of the required functional groups onto the aromatic ring. The two most logical and widely practiced strategies are electrophilic aromatic substitution to introduce the bromine atom onto a pre-formed ether, or etherification of a pre-brominated phenolic compound.

One of the most direct methods for synthesizing the target compound is through the electrophilic bromination of the precursor 2-ethoxy-1,3-difluorobenzene (B1591212). In this approach, the ethoxy group and two fluorine atoms are already in place, and their combined electronic effects direct the incoming electrophile (bromine) to the desired position.

The reaction typically involves treating 2-ethoxy-1,3-difluorobenzene with a brominating agent. Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS), often with an acid catalyst. The reaction is generally performed in an inert solvent at controlled, often low, temperatures to ensure selective bromination and minimize the formation of poly-brominated byproducts. The directing effects of the ortho- and para-directing ethoxy group and the meta-directing fluorine atoms favor the substitution at the C5 position.

An alternative and equally viable route is the etherification of a key intermediate, 4-bromo-2,6-difluorophenol (B12419). This method falls under the category of Williamson ether synthesis, a robust and widely used reaction for forming ethers. masterorganicchemistry.comwikipedia.org

The process begins with the deprotonation of 4-bromo-2,6-difluorophenol using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This highly nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide attacks the ethylating agent to form the desired ethoxy ether and a salt byproduct. wikipedia.orgyoutube.com This strategy is advantageous as it builds the final product from a readily accessible brominated precursor.

Emerging and Optimized Synthesis Protocols

While the established routes are reliable, research continues to focus on optimizing these protocols for higher yield, greater efficiency, and improved safety and environmental profiles. Emerging strategies often involve the use of advanced catalytic systems or reaction conditions.

For etherification, the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide represents a significant optimization. youtube.com A PTC can facilitate the reaction between the aqueous phenoxide salt and the organic ethylating agent by transporting the phenoxide ion into the organic phase, leading to faster reaction rates and milder conditions. youtube.com

In the realm of electrophilic substitution, newer protocols may employ milder and more selective brominating agents to improve the regioselectivity and reduce waste. Furthermore, the development of continuous flow reactor systems for both bromination and etherification offers enhanced control over reaction parameters, improves safety, and facilitates easier scale-up compared to traditional batch processes. researchgate.net

Preparation of Key Precursors and Intermediates for Synthesis

The viability of the synthetic routes described above is critically dependent on the availability of key precursors. The synthesis of polysubstituted aromatic rings often requires a multi-step approach. A common and powerful sequence for preparing intermediates like 4-bromo-2,6-difluoroaniline (B33399), a precursor to the essential 4-bromo-2,6-difluorophenol, involves nitration, reduction, halogenation, and diazotization steps.

A representative pathway could begin with 2,6-difluoroaniline. This starting material can be selectively brominated at the para position using bromine in a solvent like acetic acid to yield 4-bromo-2,6-difluoroaniline. prepchem.comchemicalbook.com

To convert the aniline (B41778) to the required phenol, a Sandmeyer-type reaction is employed. numberanalytics.comnumberanalytics.comwikipedia.org The process involves two main steps:

Diazotization : The 4-bromo-2,6-difluoroaniline is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in a strong acid like sulfuric acid, at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). numberanalytics.com Diazonium salts are highly reactive intermediates. numberanalytics.com

Hydrolysis : The resulting diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group and is displaced by a hydroxyl group from water, releasing nitrogen gas and forming the desired 4-bromo-2,6-difluorophenol. wikipedia.org

This sequence provides a reliable method for producing the key phenolic intermediate required for the etherification strategy.

Industrial Synthesis Considerations and Research Scale-Up

Transitioning a synthesis from a laboratory research scale to industrial production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several factors must be considered.

The handling of diazonium salts, as used in the preparation of precursors, is a major safety concern on a large scale due to their potential thermal instability and explosive nature. numberanalytics.comacs.org Industrial processes often favor continuous flow reactors over large batch reactors for diazotization reactions. researchgate.net This approach minimizes the amount of hazardous diazonium intermediate present at any given time, significantly improving the safety profile of the process. researchgate.net

Furthermore, purification methods must be scalable. While laboratory-scale synthesis might rely on column chromatography, this is often economically unfeasible for large-scale production. Industrial purification typically relies on more cost-effective methods like distillation or recrystallization.

Solvent choice and waste management are also critical. The ideal industrial process minimizes the use of hazardous solvents and reduces the volume of waste streams. Optimizing reaction conditions to maximize yield and minimize side reactions is paramount, as this directly impacts the economic viability and environmental footprint of the synthesis. acs.org For instance, the choice of copper catalyst and reaction conditions in Sandmeyer reactions can significantly influence yield and purity, which is a key consideration for scale-up. numberanalytics.comnumberanalytics.com

Summary of Synthetic Strategies

| Strategy | Reaction Type | Key Precursor/Intermediate | Typical Reagents |

| Electrophilic Substitution | Electrophilic Aromatic Bromination | 2-Ethoxy-1,3-difluorobenzene | Br₂/Lewis Acid, NBS |

| Etherification | Williamson Ether Synthesis (SN2) | 4-Bromo-2,6-difluorophenol | Base (e.g., K₂CO₃), Ethylating Agent (e.g., C₂H₅I) |

| Precursor Synthesis | Diazotization & Hydrolysis | 4-Bromo-2,6-difluoroaniline | 1. NaNO₂/H₂SO₄2. H₂O, Heat |

Reaction Chemistry and Mechanistic Studies of 5 Bromo 2 Ethoxy 1,3 Difluorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds. wikipedia.org The reaction's rate and regioselectivity are profoundly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.orgvanderbilt.edu

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on 5-Bromo-2-ethoxy-1,3-difluorobenzene is dictated by the combined electronic and steric effects of its four substituents: one ethoxy group, two fluorine atoms, and one bromine atom. These groups can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group. libretexts.org The oxygen atom donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma-complex) formed during the reaction. This effect is strongest at the ortho and para positions, making the ethoxy group a powerful ortho-, para-director. libretexts.org

Fluorine (-F) and Bromine (-Br) Atoms: Halogens exhibit a dual electronic effect. They are strongly electronegative and withdraw electron density from the ring inductively, which deactivates the ring toward electrophilic attack. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which helps stabilize the sigma-complex. This resonance donation is most effective for attack at the ortho and para positions. Consequently, halogens are classified as deactivating, ortho-, para-directors. libretexts.orglibretexts.org

In this compound, the powerful activating and ortho-, para-directing ethoxy group is located at the C2 position. Its ortho positions (C1 and C3) and its para position (C5) are already occupied by the fluorine and bromine substituents, respectively. The remaining open positions are C4 and C6. The directing influence on these positions is a complex interplay between the four substituents, with the deactivating inductive effects of the three halogen atoms making further electrophilic substitution on the ring challenging.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | C2 | Activating (Strong) | Ortho, Para |

| -F (Fluoro) | C1, C3 | Deactivating (Weak) | Ortho, Para |

| -Br (Bromo) | C5 | Deactivating (Weak) | Ortho, Para |

Mechanistic Pathways (e.g., sigma-complex formation)

The generally accepted mechanism for electrophilic aromatic substitution proceeds in two main steps. msu.edubyjus.com

Formation of the Sigma-Complex: In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+). libretexts.orgmsu.edu This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. byjus.com In this intermediate, one carbon atom of the ring is sp3-hybridized and bonded to both a hydrogen atom and the incoming electrophile. byjus.com

Restoration of Aromaticity: In the second, fast step, a base in the reaction mixture removes a proton from the sp3-hybridized carbon atom. msu.edu This restores the aromatic π-system and yields the final substituted product. byjus.com

Nucleophilic Substitution Reactions

Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction proceeds via an addition-elimination mechanism. libretexts.org

Influence of Fluorine and Bromine on Reactivity

In the context of SNAr reactions, the influence of halogen substituents is distinct from their role in SEAr or aliphatic SN1/SN2 reactions.

Influence of Fluorine: The fluorine atoms in this compound have a profound impact on the ring's susceptibility to nucleophilic attack. Due to fluorine's high electronegativity, it strongly withdraws electron density from the ring via the inductive effect. stackexchange.comwyzant.com This withdrawal makes the ring carbons more electrophilic and significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. stackexchange.com The formation of this intermediate is typically the rate-determining step of the SNAr reaction. libretexts.org Therefore, the presence of the two fluorine atoms activates the ring for nucleophilic substitution.

Leaving Group Ability: A counterintuitive aspect of SNAr reactions is the relative leaving group ability of halogens, which often follows the order F > Cl > Br > I. masterorganicchemistry.comnih.gov This is the reverse of the trend seen in SN2 reactions. The reason is that the C-X bond is broken in a fast, non-rate-determining step after the nucleophile has already added to the ring. masterorganicchemistry.com The reaction rate is instead governed by the stability of the intermediate, which is enhanced by the strong inductive effect of fluorine. stackexchange.com Consequently, the fluorine atoms in this compound are potential sites for nucleophilic substitution, activated by their own electron-withdrawing nature and that of the other halogens. The bromine atom can also serve as a leaving group, particularly in reactions where other mechanisms, such as those involving organometallic intermediates, are at play.

Cross-Coupling Reactions

The bromine substituent on this compound serves as a key functional handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. tcichemicals.com This reaction is fundamental in modern organic synthesis for constructing biaryl structures and other complex molecules. tcichemicals.com

For this compound, the carbon-bromine bond at the C5 position is the primary reactive site for the Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-F bonds in the key oxidative addition step of the palladium catalytic cycle. Investigations into the Suzuki-Miyaura coupling of various bromo-substituted aromatic and heteroaromatic compounds have demonstrated the reaction's broad utility and functional group tolerance. researchgate.netuzh.chresearchgate.net The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. The reaction with this compound would be expected to proceed efficiently, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position.

| Component | Role | Example(s) |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Arylboronic acid (e.g., Phenylboronic acid) |

| Palladium Catalyst | Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 |

| Base | Activates boronic acid | Na2CO3, K3PO4, Cs2CO3 |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, Water |

Other Transition Metal-Catalyzed Coupling Reactions

While specific examples of Suzuki, Heck, and Sonogashira reactions involving this compound are not extensively detailed in publicly available scientific literature, the presence of the bromo substituent strongly suggests its utility in a variety of other cross-coupling reactions. The carbon-bromine bond is a common handle for the formation of carbon-carbon and carbon-heteroatom bonds via catalysis.

Potential, though not explicitly documented, coupling reactions for this molecule include:

Buchwald-Hartwig Amination: This reaction would involve the palladium-catalyzed coupling of this compound with an amine to form an N-aryl product. The reaction conditions would typically involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or K₃PO₄).

Stille Coupling: This reaction would pair the aryl bromide with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond.

Negishi Coupling: In this case, an organozinc reagent would be coupled with this compound, again catalyzed by a palladium or nickel complex.

Ullmann Condensation: This classic copper-catalyzed reaction could be employed to form diaryl ethers or other C-O, C-N, or C-S bonds.

Mechanistically, these reactions would proceed through the typical catalytic cycles of oxidative addition of the aryl bromide to the metal center, transmetalation (for Stille and Negishi) or coordination of the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. The fluorine and ethoxy substituents would be expected to influence the electronic properties of the aryl bromide and thus its reactivity in the oxidative addition step.

Oxidation and Reduction Chemistry

Detailed studies on the specific oxidation and reduction chemistry of this compound are not widely reported. However, general principles of organic chemistry allow for predictions of its likely behavior.

Oxidation: The aromatic ring itself is relatively electron-deficient due to the presence of the electronegative fluorine and bromine atoms, making it resistant to oxidation. The ethoxy group, however, presents a potential site for oxidative cleavage under harsh conditions, which could lead to the corresponding phenol. More likely, benzylic oxidation is not possible as there are no alkyl substituents on the ring.

Reduction: The bromo substituent is the most likely site for reduction. Catalytic hydrogenation, using a palladium catalyst on carbon (Pd/C) and a hydrogen source, would be expected to replace the bromine atom with a hydrogen atom, yielding 2-ethoxy-1,3-difluorobenzene (B1591212). Other reducing agents, such as those used in Birch reduction, would likely be too harsh and could affect the aromatic system itself.

| Reaction Type | Potential Reagents and Conditions | Expected Product |

| Reduction | H₂, Pd/C, Ethanol | 2-Ethoxy-1,3-difluorobenzene |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential for ring degradation or cleavage of the ether linkage |

Rearrangement and Cyclization Pathways

There is a lack of specific literature describing rearrangement or cyclization reactions starting directly from this compound.

Hypothetically, rearrangement reactions are unlikely for this compound under standard conditions due to the stability of the substituted benzene (B151609) ring. Pericyclic reactions such as the Claisen rearrangement are not applicable as the ethoxy group is not allylic.

For cyclization, this compound would first need to be functionalized to introduce reactive groups that could participate in intramolecular ring formation. For instance, if the bromo group were replaced with a substituent containing a nucleophile or an electrophile, subsequent intramolecular reactions could be envisioned. An example would be the introduction of a carboxylic acid or an alcohol, which could then react with one of the fluorine atoms via nucleophilic aromatic substitution to form a heterocyclic system, although this would likely require forcing conditions.

Role as a Chemical Precursor in Complex Reaction Sequences

The primary documented utility of this compound is as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its role as a precursor is highlighted in patent literature, for example, in the synthesis of fungicidal compounds.

A key reaction in this context is the displacement of the bromine atom via nucleophilic substitution. For instance, in the synthesis of certain fungicides, this compound can be reacted with a substituted pyrazole (B372694) in the presence of a base.

Example of Use as a Precursor:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Application |

| This compound | Substituted Pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | A complex fungicide molecule | Agrochemical |

In this type of reaction sequence, the difluorinated ethoxybenzene moiety is introduced into a larger molecular framework. The fluorine atoms are often incorporated to enhance the metabolic stability and binding affinity of the final product to its biological target. The ethoxy group can also influence the solubility and electronic properties of the molecule.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Ethoxy 1,3 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 5-Bromo-2-ethoxy-1,3-difluorobenzene by providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.

The analysis of one-dimensional NMR spectra provides the initial and fundamental structural details of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling to each other. The two aromatic protons will appear as a multiplet due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum, typically acquired with proton decoupling, will display distinct signals for each unique carbon atom in the molecule. Due to the presence of fluorine atoms, carbon-fluorine couplings (¹JCF, ²JCF, etc.) will cause splitting of the carbon signals, providing valuable information about the proximity of carbon atoms to the fluorine substituents. For instance, the carbons directly bonded to fluorine will exhibit large one-bond coupling constants. magritek.comrsc.orgmagritek.com

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other and to the neighboring aromatic protons. magritek.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 1.3 - 1.5 | Triplet (t) | ~7 |

| CH₂ | 4.0 - 4.2 | Quartet (q) | ~7 |

| Ar-H | 6.8 - 7.2 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-CH₃ | 14 - 16 | Singlet |

| C-CH₂ | 64 - 66 | Singlet |

| C-Br | 110 - 115 | Doublet of doublets |

| C-H | 115 - 125 | Multiplet |

| C-OR | 150 - 155 | Doublet of doublets |

| C-F | 155 - 160 | Doublet |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethoxy group would be observed, confirming their connectivity. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique allows for the definitive assignment of the ethoxy CH₂ and CH₃ carbon signals, as well as the signals for the protonated aromatic carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the methylene protons of the ethoxy group to the aromatic carbon atom to which the oxygen is attached (C2). Similarly, correlations from the aromatic protons to neighboring carbon atoms would help to confirm the substitution pattern on the benzene (B151609) ring. youtube.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural clues.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₈H₇BrF₂O). The presence of bromine would be readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The analysis of these fragment ions provides insight into the molecule's structure. Expected fragmentation pathways for this compound would likely include:

Loss of the ethoxy group radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement from the ethoxy chain.

Loss of a bromine radical (•Br), which is a common fragmentation for brominated aromatic compounds. chemicalbook.com

Subsequent loss of carbon monoxide (CO) from the resulting phenoxy-type ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 238/240 | [C₈H₇BrF₂O]⁺ (Molecular Ion) |

| 210/212 | [M - C₂H₄]⁺ |

| 193/195 | [M - OCH₂CH₃]⁺ |

| 159 | [M - Br]⁺ |

| 113 | [M - Br - C₂H₄O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the ethoxy group would appear just below 3000 cm⁻¹. Strong bands corresponding to C-O-C (ether) stretching would be visible in the 1200-1000 cm⁻¹ range. The C-F stretching vibrations typically produce strong absorptions in the 1350-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will cause several peaks in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. While C-F bonds can be observed, the C-Br bond is often more readily identifiable in Raman spectra than in IR. The symmetric vibrations of the benzene ring would be particularly Raman active.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1150 - 1350 | IR |

| C-O-C Stretch | 1000 - 1200 | IR |

| C-Br Stretch | 500 - 700 | Raman |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of crystallographic data for structurally related compounds provides significant insight into the likely solid-state conformation and intermolecular interactions. Examination of ethoxybenzene and brominated fluorobenzene derivatives allows for a detailed projection of the molecular geometry and packing of the title compound.

For instance, studies on ethoxybenzene derivatives reveal key conformational features. In the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the ethoxybenzene rings are oriented at significant dihedral angles with respect to other aromatic moieties in the molecule. nih.gov Another example, ethyl 4-[(4-methylbenzyl)oxy]benzoate, demonstrates conformational flexibility, particularly in the torsion angles of the ethoxy group. This suggests that in the solid state, the ethoxy group of this compound is likely to adopt a conformation that minimizes steric hindrance with the adjacent fluorine atom while optimizing crystal packing.

The planarity of the benzene ring is a fundamental characteristic. The substituents—bromine, fluorine, and the ethoxy group—will lie in or very close to the plane of the ring. The C-Br and C-F bond lengths are well-established, and any significant deviation in a crystal structure would indicate substantial electronic or steric strain. Intermolecular interactions are critical in defining the crystal lattice. In many substituted benzenes, weak C-H···π and C-H···O interactions are observed, which link molecules into supramolecular assemblies. nih.gov Given the presence of the ethoxy group and the aromatic ring, similar interactions would be expected to govern the crystal packing of this compound.

Table 1: Representative Crystallographic Data for a Related Ethoxybenzene Derivative (Note: Data for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, C₂₂H₂₃NO₂)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3634 (7) |

| b (Å) | 31.908 (3) |

| c (Å) | 8.1372 (8) |

| β (°) | 107.598 (1) |

| Volume (ų) | 1822.4 (3) |

| Z | 4 |

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorptions arising from π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the electronic effects of the substituents: the two fluorine atoms, the bromine atom, and the ethoxy group.

Benzene itself exhibits two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. For this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) and intensified due to the presence of the substituents.

The substituents exert both inductive and resonance effects.

Halogens (F, Br): Both fluorine and bromine are deactivating via the inductive effect due to their high electronegativity, which withdraws electron density from the ring. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, but the resonance contribution is still significant in influencing the UV-Vis spectrum. libretexts.orglibretexts.orgyoutube.com

Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group has lone pairs that can be delocalized into the aromatic ring via a strong resonance effect. This electron-donating effect increases the electron density of the ring, typically causing a significant bathochromic shift and an increase in the molar absorptivity (hyperchromic effect) of the π → π* transition bands.

The combination of these substituents leads to a complex interplay of electronic effects. The strong electron-donating ethoxy group is expected to be the dominant factor in shifting the absorption maxima to longer wavelengths. The halogen substituents will further modulate the positions of these bands. For example, studies on halogenated benzene derivatives show that the transition energies of the long-wavelength bands are related to the ionization potentials of the respective halides. researchgate.net Research involving 4-bromo anisole (a methoxy-analogue) has utilized UV-Vis spectroscopy to monitor its electronic behavior during photoreactions. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Substituted Benzenes

| Compound | Typical λₘₐₓ (nm) for B-band | Effect of Substituent |

| Benzene | ~254 | Reference |

| Fluorobenzene | ~254 | Minimal Shift |

| Bromobenzene | ~261 | Bathochromic Shift |

| Anisole (Methoxybenzene) | ~269 | Strong Bathochromic Shift |

| This compound | Estimated >270 | Combined Bathochromic Shift |

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxy 1,3 Difluorobenzene

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and predict electronic spectra. nih.govresearchgate.net

DFT studies on halogenated aromatic compounds have shown that the number and position of substituents significantly influence the electronic properties. nih.gov For instance, in studies of polybrominated diphenyl ethers (PBDEs), DFT and TD-DFT calculations have been employed to investigate the lowest-lying singlet and triplet excited states. nih.gov These calculations reveal that for many brominated ethers, the lowest singlet excited state involves a π–σ* excitation, which is crucial for understanding their photodebromination reactivity. nih.gov Similar calculations for 5-Bromo-2-ethoxy-1,3-difluorobenzene would be expected to elucidate the nature of its excited states and its photochemical stability.

The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. libretexts.org

A molecular orbital description of benzene (B151609) shows a cyclic array of six p-orbitals that overlap to generate six molecular orbitals—three bonding and three antibonding. libretexts.org The introduction of substituents like bromine, fluorine, and an ethoxy group breaks this symmetry and alters the energies of the FMOs. Generally, electron-donating groups (like the ethoxy group) raise the HOMO energy, while electron-withdrawing groups (like halogens) lower the LUMO energy. Computational studies on various substituted benzenes demonstrate these effects clearly. For this compound, a detailed FMO analysis would quantify the HOMO-LUMO gap, providing insight into its reactivity and electronic transition properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzene Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.50 | Antibonding |

| LUMO | -1.20 | Electron Acceptor |

| HOMO | -6.80 | Electron Donor |

| HOMO-1 | -7.50 | Bonding |

HOMO-LUMO Gap (ΔE): 5.60 eV

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. deeporigin.com It is an invaluable tool for predicting molecular reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.com

For substituted benzenes, MEP analysis reveals how substituents modulate the electron density of the aromatic ring. youtube.com The electronegative fluorine and bromine atoms in this compound would be expected to create regions of negative potential, while also influencing the potential around the benzene ring. The ethoxy group's oxygen atom would also represent a site of high negative potential. An MEP analysis would precisely map these features, identifying the most likely sites for chemical reactions and noncovalent interactions, which is particularly crucial in fields like drug design. nih.govacs.org

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. koreascience.kr MD simulations provide a detailed picture of conformational flexibility and dynamics, which are essential for understanding how a molecule behaves in a real-world environment. kummerlaender.eu

Conformational analysis is particularly important for molecules with flexible substituents, such as the ethoxy group in this compound. The rotation around the C-O and C-C bonds of the ethoxy group can lead to multiple low-energy conformations (conformers). Computational studies on other flexible molecules have shown that even subtle changes in conformation can significantly impact a molecule's properties and biological activity. acs.orgacs.org A combination of quantum mechanical calculations to determine the energies of different conformers and MD simulations to study the transitions between them would reveal the conformational landscape of this compound. rsc.org

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the thermodynamics (the relative stability of products) and kinetics (the speed of the reaction) of a chemical process. libretexts.org This helps in understanding whether a reaction is under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product that forms fastest). libretexts.org

For example, DFT calculations have been used to investigate the electrophilic aromatic bromination of various benzene derivatives. rsc.org Such studies can map out the entire reaction profile, identify the rate-determining step, and explain the observed regioselectivity (e.g., ortho, meta, para substitution). A theoretical study of reactions involving this compound, such as further substitution or cross-coupling reactions, would provide valuable mechanistic insights and help predict the major products under different conditions. researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) with high accuracy. nih.govyoutube.com By comparing calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. comporgchem.com

UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net It calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a spectrum. This can help in understanding the electronic structure and identifying the chromophores within a molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value |

|---|---|---|

| ¹³C Chemical Shift (C-Br) | 115.2 ppm | 114.8 ppm |

| ¹H Chemical Shift (ring H) | 7.10 ppm | 7.08 ppm |

| UV-Vis λ_max | 275 nm | 278 nm |

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in telecommunications, optical computing, and photonics. Computational chemistry plays a key role in the design of new NLO materials by predicting their NLO properties. nih.gov Key parameters include the polarizability (α) and the first-order hyperpolarizability (β). acs.org

Aromatic compounds with donor-acceptor substituents often exhibit significant NLO responses due to intramolecular charge transfer. acs.orgacs.org While this compound does not have a classic strong donor-acceptor pair, the interplay between the electron-donating ethoxy group and the electronegative halogens could lead to interesting NLO properties. Theoretical calculations of the polarizability and hyperpolarizability tensors would be the first step in assessing its potential as an NLO material. nih.gov

Global Reactivity Descriptors (e.g., hardness, softness)

In the field of computational chemistry, global reactivity descriptors are crucial tools for predicting the chemical behavior of molecules. These descriptors, derived from Density Functional Theory (DFT), offer insights into the stability and reactivity of a chemical species. Key among these are chemical hardness (η) and its inverse, softness (S).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A high value of hardness indicates a more stable and less reactive molecule. Conversely, a low hardness value suggests a molecule is more likely to undergo a chemical reaction.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's ability to accept electrons. A high value of softness indicates a greater susceptibility to chemical attack and a higher reactivity.

A thorough review of scientific literature and computational chemistry databases reveals a lack of specific studies focused on the global reactivity descriptors for this compound. While computational analyses have been performed on various substituted benzene derivatives, data pertaining to the precise values of chemical hardness and softness for this particular compound are not publicly available.

Therefore, it is not possible to present a data table with specific research findings for the hardness and softness of this compound at this time. The principles of computational chemistry suggest that the presence of electron-withdrawing fluorine atoms and the bromine atom, along with the electron-donating ethoxy group, would create a complex electronic environment influencing its reactivity. However, without dedicated theoretical studies, any specific values would be purely speculative.

Future computational investigations would be necessary to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. From these values, the chemical hardness and softness could be determined using the following relationships, providing a quantitative measure of its reactivity:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Such a study would provide valuable data for understanding and predicting the chemical behavior of this compound in various reactions.

Applications in Advanced Chemical Research

Role as a Versatile Synthetic Building Block

Building blocks are fundamental units in organic synthesis used to assemble larger, more complex molecules. The utility of a compound like 5-Bromo-2-ethoxy-1,3-difluorobenzene lies in the predictable reactivity of its functional groups.

Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty polymers. As a halogenated aromatic, this compound could theoretically serve as a precursor in multi-step syntheses. The bromine atom can be replaced by various nucleophiles or used as a handle in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Precursor to Complex Organic Scaffolds

Complex organic scaffolds form the core structures of many functional molecules, including active pharmaceutical ingredients. The difluorinated benzene (B151609) ring of the compound could serve as a rigid core onto which other functionalities are built, using the bromine atom as the primary point of elaboration.

Materials Science Applications

Fluorinated compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and distinct electronic effects.

Development of Polymers and Coatings

Compounds similar in structure to this compound are sometimes used as monomers or additives in the creation of specialty polymers. Fluorinated polymers can exhibit desirable properties like chemical resistance and low surface energy, making them suitable for advanced coatings. However, no specific polymers or coatings derived from this exact compound are documented.

Liquid Crystals and Electronic Materials

The incorporation of fluorinated benzene rings is a common strategy in the design of liquid crystal materials. The fluorine atoms can influence the molecule's polarity and intermolecular interactions, which are critical for forming liquid crystalline phases. Similarly, such structures can be intermediates for organic semiconductors or materials for organic light-emitting diodes (OLEDs), though no specific research connects this compound to these applications.

Agrochemical Research (as an intermediate/building block)

Many modern pesticides and herbicides contain fluorinated aromatic moieties. These groups can enhance the biological activity and metabolic stability of the agrochemical. As a fluorinated bromo-aromatic, this compound fits the profile of a potential intermediate for the synthesis of new crop protection agents. Pesticide intermediates are crucial building blocks in the manufacturing of the final active ingredients. Despite this potential, there is no specific, publicly available research linking this compound to the development of any particular agrochemical.

Catalysis (e.g., organometallic compound preparation)

This compound serves as a valuable precursor in the synthesis of organometallic compounds, which are pivotal in various catalytic processes. The reactivity of the carbon-bromine bond allows for its participation in a range of organometallic reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in the construction of complex organic molecules. In these catalytic cycles, an organopalladium species is formed via the oxidative addition of the aryl bromide to a low-valent palladium complex. This intermediate then undergoes transmetalation (in the case of Suzuki-Miyaura) or reaction with an alkene or alkyne, followed by reductive elimination to yield the coupled product and regenerate the palladium catalyst.

The presence of the two fluorine atoms on the benzene ring of this compound can influence the reactivity of the C-Br bond and the stability of the resulting organometallic intermediates. The electron-withdrawing nature of the fluorine atoms can enhance the rate of oxidative addition, a key step in many catalytic cycles.

While specific research detailing the catalytic applications of organometallic compounds derived directly from this compound is not extensively documented in publicly available literature, the well-established reactivity of similar bromo-fluoro-aromatic compounds provides a strong basis for its potential in this field. For instance, related compounds are used to synthesize precursors for catalysts used in polymerization, hydrogenation, and fine chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 115467-04-4 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Ligand Design and Coordination Chemistry

The structure of this compound makes it an attractive building block for the design and synthesis of novel ligands for coordination chemistry. Ligands are crucial components of coordination complexes, dictating the electronic and steric properties of the metal center, and thereby influencing the reactivity and selectivity of metal-based catalysts and materials.

The bromine atom in this compound can be readily displaced or transformed into other functional groups through various organic reactions. This functionalization is a key strategy in ligand synthesis. For example, the bromine can be substituted by phosphorus-containing groups to create phosphine (B1218219) ligands. Arylphosphine ligands are a cornerstone of coordination chemistry and catalysis, known for their ability to stabilize a wide range of metal oxidation states and their tunable electronic and steric properties.

A common route to such ligands involves the reaction of the aryl bromide with a source of diphenylphosphine, often via a metal-catalyzed coupling reaction or through a lithiation-phosphination sequence. The resulting ligand, a substituted 2-ethoxy-1,3-difluorophenylphosphine, could then be coordinated to various transition metals, such as palladium, platinum, rhodium, or iridium, to form coordination complexes with potential applications in catalysis.

Furthermore, the ethoxy and difluoro substituents on the aromatic ring can play a significant role in the properties of the resulting ligand and its metal complexes. The ethoxy group can influence the solubility and electronic properties of the ligand, while the fluorine atoms can impart unique electronic effects and potentially engage in non-covalent interactions within the coordination sphere of the metal.

Although specific examples of ligands and coordination complexes synthesized directly from this compound are not prevalent in the literature, the synthetic pathways are well-established for analogous compounds. The principles of ligand design suggest that this compound is a promising starting material for creating ligands with tailored properties for specific applications in coordination chemistry and homogeneous catalysis.

Table 2: Spectroscopic Data of this compound (Predicted/Typical Ranges)

| Spectroscopy | Data |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet) and aromatic protons would be expected. Chemical shifts would be influenced by the bromine and fluorine substituents. |

| ¹³C NMR | Resonances for the ethoxy carbons and the six aromatic carbons would be observed. The carbon attached to bromine would show a characteristic chemical shift, and the carbons attached to fluorine would exhibit C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms would be anticipated, with coupling to each other and to the aromatic protons. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Derivatization Strategies and Complex Molecule Synthesis Involving 5 Bromo 2 Ethoxy 1,3 Difluorobenzene

Functional Group Interconversions and Transformations

The primary sites for functional group interconversion on 5-Bromo-2-ethoxy-1,3-difluorobenzene are the carbon-bromine (C-Br) and, to a lesser extent, the carbon-fluorine (C-F) bonds. The ethoxy group is generally more stable under common reaction conditions.

The C-Br bond is the most reactive site for transformations. It serves as a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. nobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond readily undergoes oxidative addition to a palladium(0) complex, initiating catalytic cycles like the Suzuki, Negishi, and Stille reactions. nobelprize.orgmdpi.com These methods allow for the coupling of the aryl scaffold with boronic acids, organozinc reagents, and organotin reagents, respectively, introducing new alkyl, aryl, or vinyl groups. nobelprize.org Similarly, Buchwald-Hartwig amination can be employed to form C-N bonds. nih.gov

Organometallic Intermediates: The bromo group can be converted into an organolithium or Grignard reagent via metal-halogen exchange. msu.edu For instance, treatment with magnesium yields the corresponding Grignard reagent. stackexchange.com This nucleophilic intermediate can then react with various electrophiles. A notable transformation pathway for substrates with a halogen ortho to the metalated carbon is the elimination to form a highly reactive benzyne (B1209423) intermediate, which can participate in cycloaddition reactions. stackexchange.com

While the C-F bond is significantly stronger and less reactive than the C-Br bond, recent advances in catalysis have enabled its activation and functionalization. rsc.org Palladium-catalyzed cross-coupling reactions involving C-F bond activation are an emerging field, typically requiring specialized ligands and conditions. rsc.orgmdpi.com

| Functional Group | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Bromo (-Br) | Suzuki Coupling | Ar'-B(OH)₂, Pd(0) catalyst, Base | Biaryl | mdpi.com |

| Bromo (-Br) | Negishi Coupling | R-ZnX, Pd(0) catalyst | Alkylated/Arylated arene | nobelprize.org |

| Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Arylamine | nih.gov |

| Bromo (-Br) | Grignard Formation | Mg, ether solvent | Aryl Grignard Reagent | stackexchange.com |

| Bromo (-Br) / Fluoro (-F) | Benzyne Formation | Mg, then elimination | Difluoro-ethoxy-benzyne | stackexchange.com |

| Fluoro (-F) | C-F Bond Activation/Coupling | N-tosylhydrazones, Pd catalyst | Styrene derivative | rsc.org |

Multi-Step Synthesis of Bioactive Compounds (synthetic methodology focus)

The utility of building blocks like this compound is most evident in the multi-step synthesis of complex, biologically active molecules. The order in which reactions are performed is critical, as the existing substituents on the ring dictate the position of subsequent modifications. libretexts.orglibretexts.org Planning a synthetic route requires a retrosynthetic approach, considering the directing effects of all functional groups. libretexts.orgyoutube.com

A key methodological consideration is to use the bromo-substituent as a linchpin for connecting the core to other parts of the target molecule. For example, a Suzuki or Negishi coupling can be performed early in the synthesis to install a major fragment, after which other functional groups on the ring or the newly introduced fragment can be elaborated. nobelprize.org

An analogous compound, 1-Bromo-2,3-difluorobenzene, serves as a precursor in the synthesis of BMS-846372, a potent and orally active Calcitonin gene-related peptide (CGRP) receptor antagonist. chemicalbook.com This highlights the role of brominated difluorobenzene scaffolds in constructing complex pharmaceutical agents. The synthetic strategy for such molecules often involves an initial palladium-catalyzed coupling reaction at the bromine site, followed by a series of transformations to build the final drug molecule.

The design of a multi-step synthesis must account for the compatibility of functional groups with the required reaction conditions. For instance, strongly deactivating groups can hinder Friedel-Crafts reactions, meaning such steps should precede the introduction of groups like nitro or sulfonyl. libretexts.orglumenlearning.com The strategic conversion of one directing group to another (e.g., reduction of a meta-directing nitro group to an ortho-, para-directing amino group) is a powerful tool for controlling the regiochemical outcome of a synthesis. libretexts.orglumenlearning.com

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity: When subjecting this compound to further substitution reactions, particularly electrophilic aromatic substitution, the regiochemical outcome is governed by the cumulative directing effects of the existing substituents. chemistrytalk.orgcsbsju.edu Electron-donating groups (EDGs) typically direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups (EWGs) direct to the meta position. wikipedia.org

Ethoxy Group (-OEt): This is an activating group that directs ortho- and para-. It donates electron density to the ring through resonance (+M effect), making the positions ortho and para to it more nucleophilic. organicchemistrytutor.comlibretexts.org

Fluoro and Bromo Groups (-F, -Br): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they possess lone pairs of electrons that can be donated through resonance (+M effect), making them ortho-, para-directors. wikipedia.orglibretexts.org The para-directing influence of fluorine is particularly strong. acs.org

In this compound, the C4 and C6 positions are ortho and para to the activating ethoxy group. The C6 position is also ortho to the bromine. The C4 position is ortho to one fluorine and meta to the other. The interplay of these effects suggests that the C4 and C6 positions are the most activated towards electrophilic attack. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. rsc.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Reactivity | Directing Effect | Reference |

|---|---|---|---|---|---|

| -OEt (Ethoxy) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para | organicchemistrytutor.comlibretexts.org |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para | wikipedia.orgresearchgate.net |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para | libretexts.org |

Stereoselectivity: While this compound is an achiral molecule, it is a valuable precursor for the synthesis of chiral molecules containing multiple stereogenic centers. Stereoselectivity is introduced in reactions involving this building block. For example, asymmetric allylic alkylation reactions catalyzed by transition metals with chiral ligands can be used to construct stereocenters adjacent to the aromatic ring. nih.gov The development of methods for synthesizing chiral alkyl fluorinated molecules is an active area of research, where fluorinated aromatic precursors are essential starting materials. nih.gov

Development of Novel Synthetic Methodologies utilizing the Compound

While no novel methodologies have been developed specifically utilizing this compound, its structural motifs make it an ideal substrate for modern, advanced synthetic techniques that improve efficiency, safety, and scalability.

Flow Chemistry: Multi-step syntheses that involve unstable or hazardous intermediates, such as organometallics formed via magnesium-halogen exchange, are particularly well-suited to continuous flow processing. researchgate.net Flow reactors offer superior control over reaction temperature, time, and mixing, minimizing the formation of impurities and enhancing safety. The synthesis of a pharmaceutical intermediate, 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, was successfully scaled up using a multi-step flow process, demonstrating the industrial applicability of this technology for complex syntheses starting from brominated heterocycles. researchgate.net

Microwave-Assisted Synthesis: Palladium-catalyzed cross-coupling reactions, which are key transformations for this compound, can be dramatically accelerated using microwave irradiation. mdpi.com Microwave heating can reduce reaction times from hours to minutes and often leads to higher product yields by minimizing the formation of side products. This technology is widely applied in academic and industrial settings to expedite the synthesis of compound libraries and lead candidates. mdpi.com

Advanced Catalysis: The development of new catalysts and ligands continues to expand the synthetic utility of aryl halides. For instance, palladium-catalyzed reactions that can selectively activate C-F bonds open up new avenues for the functionalization of polyfluorinated aromatics. rsc.orgmdpi.com Furthermore, chemoselective cross-coupling reactions, where catalysts differentiate between different halogen substituents on the same molecule (e.g., reacting a C-Br bond while leaving a C-Cl or C-F bond intact), allow for highly controlled and modular synthetic strategies. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

While specific academic literature solely focused on 5-Bromo-2-ethoxy-1,3-difluorobenzene is limited, its structural motifs suggest its role as a valuable intermediate in synthetic chemistry. The primary academic contribution of compounds like this lies in their utility as building blocks for more complex molecular architectures. The presence of both bromine and fluorine atoms, along with an ethoxy group on the benzene (B151609) ring, allows for a range of chemical transformations.

The bromine atom, for instance, is a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the synthesis of complex organic molecules from simpler precursors. The fluorine atoms and the ethoxy group, on the other hand, influence the electronic properties of the aromatic ring, affecting its reactivity and providing sites for further functionalization.

However, the synthesis and manipulation of polyhalogenated aromatic compounds like this compound are not without their challenges. One of the primary hurdles is achieving regioselectivity during synthesis. The preparation of a multi-substituted benzene ring with a specific substitution pattern requires careful selection of starting materials and reaction conditions to avoid the formation of unwanted isomers.

Another challenge lies in the potential for competing reactions. The presence of multiple reactive sites on the molecule can lead to a lack of selectivity in subsequent transformations. For example, under certain conditions, the fluorine atoms could undergo nucleophilic aromatic substitution, competing with the desired reaction at the bromine position.

Table 1: Potential Synthetic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted 2-ethoxy-1,3-difluorobenzene (B1591212) | Formation of biaryl compounds, common in medicinal chemistry. |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted 2-ethoxy-1,3-difluorobenzene | Introduction of vinyl groups for further functionalization. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted 2-ethoxy-1,3-difluorobenzene | Synthesis of conjugated systems for materials science applications. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted 2-ethoxy-1,3-difluorobenzene | Introduction of nitrogen-containing functional groups. |

This table is illustrative and based on the known reactivity of bromo-aromatic compounds.

Emerging Trends in Halogenated Aromatic Chemistry

The field of halogenated aromatic chemistry is continually evolving, with several emerging trends that are relevant to the study and application of compounds like this compound.

One of the most significant trends is the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.com This includes the use of greener solvents, catalysts, and reagents to minimize waste and reduce the environmental impact of chemical synthesis. For example, there is a growing interest in using catalytic amounts of transition metals or even metal-free reaction conditions for cross-coupling reactions.

Another emerging area is the use of halogenated aromatic compounds in the synthesis of advanced materials. The unique electronic properties conferred by halogen atoms can be harnessed to create organic semiconductors, liquid crystals, and high-performance polymers. researchgate.net The presence of fluorine, in particular, can enhance properties such as thermal stability and chemical resistance.

Furthermore, the strategic incorporation of fluorine atoms into drug candidates continues to be a major focus in medicinal chemistry. Fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target protein. numberanalytics.com As such, fluorinated building blocks like this compound are of high value in the discovery and development of new pharmaceuticals. researchgate.net

Prospective Research Avenues for this compound

Given its versatile structure, this compound presents several promising avenues for future research.

A primary area for investigation would be the systematic exploration of its reactivity in a wide range of cross-coupling reactions. Detailed studies on the scope and limitations of its participation in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings would provide valuable data for synthetic chemists. This would involve screening different catalysts, ligands, and reaction conditions to optimize the yields and selectivity of these transformations.

Another promising research direction is the use of this compound as a scaffold for the synthesis of novel bioactive molecules. By strategically modifying the molecule through cross-coupling and other reactions, libraries of new compounds could be generated and screened for their potential as pharmaceuticals or agrochemicals. The combination of the ethoxy group and the difluoro substitution pattern could lead to compounds with unique biological properties.

Furthermore, the potential of this compound in materials science warrants investigation. Its derivatives could be explored as components of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. Research in this area would involve synthesizing and characterizing the physical and electronic properties of materials incorporating the 2-ethoxy-1,3-difluorobenzene core.

Finally, the development of a more efficient and scalable synthesis of this compound itself is a worthy research objective. A robust and cost-effective synthetic route would make this valuable building block more accessible to the wider scientific community, thereby accelerating its application in various fields.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-ethoxy-1,3-difluorobenzene?

The compound is typically synthesized via sequential halogenation and alkoxylation of a benzene ring. A common approach involves:

- Electrophilic substitution : Bromination of 1,3-difluorobenzene using Br₂ in the presence of a Lewis catalyst (e.g., FeBr₃), followed by ethoxylation at the ortho position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in ethanol) .

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product, with purity confirmed by HPLC (>97%) and NMR (¹⁹F NMR for fluorine substituents) .

Q. How is this compound characterized for structural and chemical purity?

- Spectroscopic techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >97% .

- Elemental analysis : Validates C, H, Br, and F content against theoretical values .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound?

The bromine atom serves as a reactive site for palladium-catalyzed coupling. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (yields >80%) .

- Solvent/base system : Use of K₂CO₃ in DMF/H₂O (3:1) enhances reaction efficiency at 80–100°C .

- Side reactions : Competing ethoxy-group displacement is mitigated by using bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic hotspots (e.g., bromine substitution activates the para position for nitration) .

- Molecular docking : Predicts steric effects of the ethoxy group on coupling reactions (e.g., hindered access to the ortho position) .

Q. What are common challenges in synthesizing derivatives, and how are they resolved?

- Low yields in alkoxylation : Steric hindrance from fluorine substituents requires elevated temperatures (120°C) and prolonged reaction times (24–48 hrs) .

- Byproduct formation : Competing halogen exchange (e.g., Br/F displacement) is minimized using non-polar solvents (e.g., dichloromethane) and controlled stoichiometry .

- Purification issues : Fluorinated byproducts are removed via fractional distillation or preparative TLC (silica gel, hexane/DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.